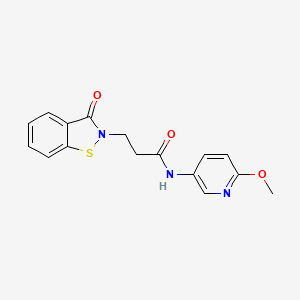
3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is an organic compound that belongs to the class of oxathiines This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a dihydro-1,4-oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate typically involves the following steps:
Formation of the Oxathiine Ring: The oxathiine ring can be synthesized through a [4+2] cycloaddition reaction between allenoates and dithioesters, catalyzed by nucleophilic amines.
Esterification: The final step involves the esterification of the carboxylic acid group with phenol to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxathiine ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted phenyl derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Hydrolysis: Carboxylic acid and phenol.
Scientific Research Applications
3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-oxathiine: A simpler oxathiine derivative with similar structural features.
Carboxin: A fungicide with a related oxathiine structure used in agriculture.
Oxycarboxin: Another fungicide with a similar oxathiine ring, used for controlling rust diseases.
Uniqueness
3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is unique due to the presence of both bromophenyl and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13BrO3S |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(3-bromophenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C17H13BrO3S/c18-13-7-4-8-14(11-13)21-17(19)15-16(22-10-9-20-15)12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
InChI Key |
FPUPHAYJPRLQSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)OC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12178102.png)

![5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-ylmethyl)pentanamide](/img/structure/B12178116.png)


![2-[(2-chloro-9H-purin-6-yl)amino]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12178149.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12178151.png)

![1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B12178163.png)

![N-(1H-imidazol-2-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12178177.png)
![Methyl {1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}carbamate](/img/structure/B12178184.png)

